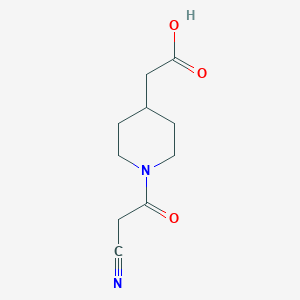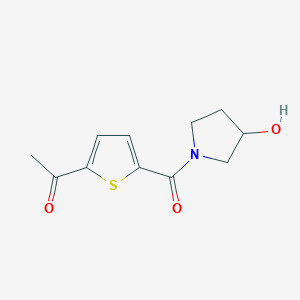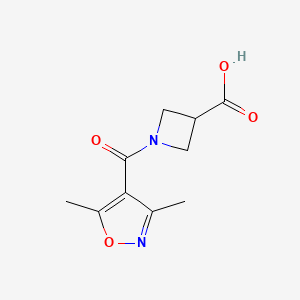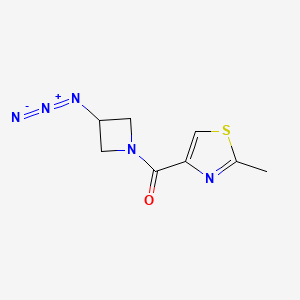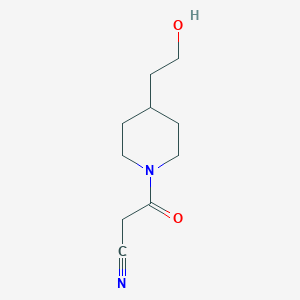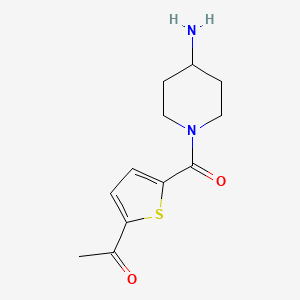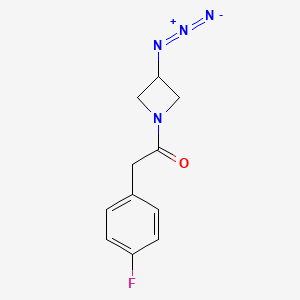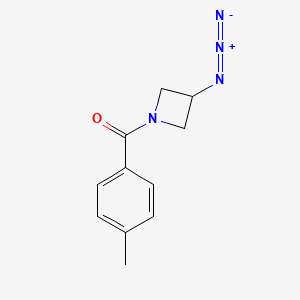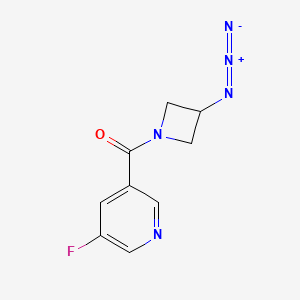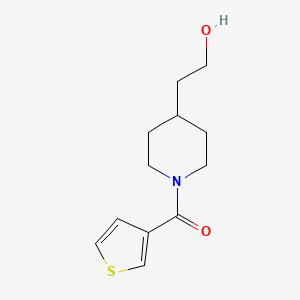
4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid”, piperidine derivatives are synthesized through various intra- and intermolecular reactions . For example, one method accomplished the enantioselective multistage synthesis of a similar compound, (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The piperidine nucleus is a common feature in many pharmaceutical compounds due to its versatility and biological activity. 4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid could serve as a precursor or an intermediate in the synthesis of drugs that target a range of diseases. Its structural features may be particularly useful in the development of novel analgesics, anti-inflammatory agents, and antipsychotic drugs .
Anticancer Research
Compounds with a piperidine structure have shown promise in anticancer research. The fluorinated piperidine moiety in 4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid could be explored for its potential to inhibit cancer cell growth or metastasis, as fluorine atoms are often used in medicinal chemistry to improve the efficacy and selectivity of pharmacological agents .
Neurodegenerative Disease Treatment
The modification of piperidine derivatives has been linked to treatments for neurodegenerative diseases such as Alzheimer’s. The compound could be investigated for its ability to cross the blood-brain barrier and provide therapeutic benefits in the management of cognitive disorders .
Antimicrobial and Antifungal Applications
Piperidine derivatives are known to possess antimicrobial and antifungal properties. Research into 4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Agents
The structural complexity of 4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid makes it a candidate for the synthesis of analgesic and anti-inflammatory drugs. Its efficacy in pain management and reducing inflammation could be assessed through preclinical and clinical studies .
Antiviral Research
Given the ongoing need for new antiviral agents, the subject compound’s potential application in this field is significant. It could be used to synthesize molecules that interfere with viral replication or assembly, contributing to the fight against emerging viral diseases .
Propiedades
IUPAC Name |
4-(3-fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO2/c13-10-2-1-7-14(8-10)11-5-3-9(4-6-11)12(15)16/h9-11H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDRXVPRPNOXEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCC(CC2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



